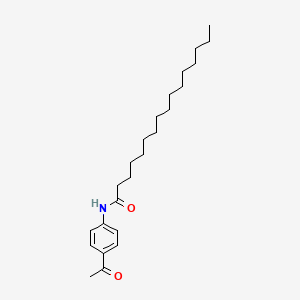

n-(4-Acetylphenyl)hexadecanamide

描述

属性

IUPAC Name |

N-(4-acetylphenyl)hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24(27)25-23-19-17-22(18-20-23)21(2)26/h17-20H,3-16H2,1-2H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWSBTLYEOXNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303230 | |

| Record name | n-(4-acetylphenyl)hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89735-65-9 | |

| Record name | NSC157452 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(4-acetylphenyl)hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 4 Acetylphenyl Hexadecanamide and Analogues

Strategies for Amide Bond Formation in N-Arylhexadecanamide Synthesis

The creation of the amide linkage between an aryl amine and a long-chain carboxylic acid like hexadecanoic acid can be achieved through several synthetic strategies. The choice of method often depends on factors such as the availability of starting materials, desired purity, and scalability of the reaction.

Direct Coupling Approaches

Direct coupling methods involve the reaction of a carboxylic acid with an amine in a single step, typically facilitated by a coupling agent to activate the carboxylic acid. A prevalent method for synthesizing N-(4-acetylphenyl)hexadecanamide involves the direct condensation of hexadecanoic acid with 4-aminoacetophenone. This reaction is often carried out in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), which acts as a dehydrating agent. The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the byproduct, dicyclohexylurea (DCU), which is typically insoluble in common organic solvents and can be removed by filtration. To enhance the reaction rate and minimize side reactions, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is often added. Current time information in Bangalore, IN.

While effective, direct coupling with carboxylic acids can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt between the acidic carboxylic acid and the basic amine. google.com This acid-base reaction can compete with the desired amide formation, necessitating the use of coupling agents or harsh reaction conditions, such as high temperatures, to drive the reaction forward by removing the water byproduct. google.com

Another direct approach involves the use of enzymes. Biocatalytic methods, employing enzymes like lipases, can facilitate amide bond formation under mild conditions. researchgate.net These enzymatic reactions are highly selective and offer a greener alternative to traditional chemical methods.

Stepwise Synthesis Pathways

Stepwise synthesis pathways involve the conversion of the carboxylic acid into a more reactive derivative prior to its reaction with the amine. This two-step approach often leads to cleaner reactions and higher yields as the intermediate acylating agent is more susceptible to nucleophilic attack.

A common and highly effective stepwise method is the conversion of hexadecanoic acid to its corresponding acid chloride, hexadecanoyl chloride. unit.no This transformation is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting hexadecanoyl chloride is a highly reactive electrophile that readily reacts with 4-aminoacetophenone to form this compound. unit.nonih.gov This reaction, often referred to as the Schotten-Baumann reaction, is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. unit.no

Similarly, hexadecanoic acid can be converted to an acid anhydride, which can then be used to acylate 4-aminoacetophenone. This method, however, is less atom-economical as one equivalent of the carboxylic acid is lost in the process.

The following table summarizes the common reagents used in both direct and stepwise amide bond formation for N-arylhexadecanamides.

| Method | Reagents | Role of Reagent | Typical Conditions |

| Direct Coupling | Dicyclohexylcarbodiimide (DCC) | Coupling Agent | Room temperature, aprotic solvent (e.g., DCM) |

| 4-Dimethylaminopyridine (DMAP) | Catalyst | Used in conjunction with DCC | |

| Lipases | Biocatalyst | Mild temperature and pH | |

| Stepwise (via Acid Chloride) | Thionyl chloride (SOCl₂) | Chlorinating Agent | Reflux, neat or in an inert solvent |

| Oxalyl chloride ((COCl)₂) | Chlorinating Agent | Room temperature, aprotic solvent | |

| Pyridine/Triethylamine | Base | Neutralizes HCl byproduct |

Preparation of this compound Derivatives and Analogues

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives and analogues with potentially diverse properties. These modifications can be broadly categorized into changes on the hexadecanamide (B162939) chain, functionalization of the aromatic ring, and the creation of heterocyclic systems.

Modifications on the Hexadecanamide Chain

The long aliphatic chain of the hexadecanamide moiety can be altered to introduce various structural features. These modifications can influence the compound's lipophilicity and conformational flexibility.

Unsaturation: The introduction of double or triple bonds into the fatty acid chain can be achieved by starting with unsaturated fatty acids, such as oleic acid or linoleic acid, instead of hexadecanoic acid. The synthesis would follow similar amidation procedures as described for the saturated analogue. For instance, the reaction of oleoyl (B10858665) chloride with 4-aminoacetophenone would yield N-(4-acetylphenyl)oleamide. Furthermore, methods for the synthesis of α,β-unsaturated amides have been developed, for example, through a samarium iodide-mediated reaction of a chloroacetamide enolate with an aldehyde, followed by elimination. nih.gov

Branching: Branched-chain fatty acids can be used as starting materials to create analogues with altered steric properties. The synthesis of N-aryl amides from branched-chain carboxylic acids can be accomplished using standard coupling methods.

Functionalization: Hydroxyl groups can be introduced into the alkyl chain by using hydroxylated fatty acids as precursors. Microbial hydroxylation of fatty acids using enzymes like P450 monooxygenases can produce regio-specific hydroxy fatty acids, which can then be used in amide synthesis. nih.gov

The table below illustrates potential modifications to the hexadecanamide chain and the corresponding starting materials.

| Modification | Example Starting Fatty Acid | Resulting Analogue Name |

| Unsaturation (monounsaturated) | Oleic Acid | N-(4-Acetylphenyl)oleamide |

| Unsaturation (polyunsaturated) | Linoleic Acid | N-(4-Acetylphenyl)linoleamide |

| Hydroxylation | 12-Hydroxystearic Acid | N-(4-Acetylphenyl)-12-hydroxyoctadecanamide |

Functionalization of the 4-Acetylphenyl Moiety

The 4-acetylphenyl group provides a reactive handle for various chemical transformations, primarily centered around the acetyl group's ketone functionality and the aromatic ring.

The ketone of the acetyl group can undergo a variety of reactions. For example, reduction using agents like sodium borohydride (B1222165) (NaBH₄) would convert the ketone to a secondary alcohol, yielding N-(4-(1-hydroxyethyl)phenyl)hexadecanamide. Oxidation of the acetyl group is also possible, though it may require harsh conditions that could affect other parts of the molecule.

The aromatic ring itself can be subjected to electrophilic aromatic substitution reactions, although the acetyl group is deactivating and meta-directing. Halogenation or nitration would likely occur at the positions meta to the acetyl group.

A key intermediate for further functionalization is N-(4-acetylphenyl)-2-chloroacetamide. This compound, synthesized from 4-aminoacetophenone and chloroacetyl chloride, serves as a versatile precursor for a range of derivatives.

Synthesis of Heterocyclic Analogues Incorporating the N-(4-Acetylphenyl) Fragment

The N-(4-acetylphenyl) moiety can be incorporated into various heterocyclic structures, significantly expanding the chemical space of its analogues. A common strategy involves using a bifunctional precursor that contains the N-(4-acetylphenyl) fragment and another reactive site.

For example, N-(4-acetylphenyl)-2-chloroacetamide can react with various nucleophiles to construct heterocyclic rings. Its reaction with 2-mercaptobenzothiazole, followed by condensation reactions, can lead to the formation of benzothiazole-based derivatives. nih.gov The subsequent reaction of the acetyl group in these intermediates opens pathways to further heterocyclic systems. For instance, condensation of the acetyl group with phenylhydrazine (B124118) can yield a phenylhydrazone, which upon treatment with a Vilsmeier formylation reagent (POCl₃/DMF), can cyclize to form a 4-formylpyrazole derivative. nih.gov

Similarly, reaction of the acetyl group with thiosemicarbazide (B42300) produces a thiosemicarbazone, which can be a precursor for thiazole (B1198619) and other sulfur- and nitrogen-containing heterocycles. nih.gov The synthesis of N-((4-acetyl phenyl) carbamothioyl) pivalamide, a thiourea (B124793) derivative, has also been reported, starting from 4-aminoacetophenone. These thiourea derivatives are valuable intermediates for synthesizing a variety of heterocyclic compounds.

The following table outlines some of the heterocyclic systems that can be synthesized from N-(4-acetylphenyl) containing precursors.

| Precursor | Reagents for Heterocycle Formation | Resulting Heterocyclic System |

| N-(4-acetylphenyl)-2-chloroacetamide derived sulfide | Phenylhydrazine, then POCl₃/DMF | Pyrazole |

| N-(4-acetylphenyl)-2-chloroacetamide derived sulfide | Thiosemicarbazide | Thiazole (via thiosemicarbazone) |

| 4-Aminoacetophenone | Pivaloyl chloride, then Potassium thiocyanate | Thiourea derivative (precursor for various heterocycles) |

Exploration of Chemical Reactivity and Derivatization

The chemical reactivity of this compound is centered around its three primary functional groups: the aromatic phenyl ring, the acetyl ketone, and the secondary amide linkage. The amide group, in particular, offers several pathways for chemical transformation and derivatization, although it is known to be the least reactive among acyl substrates. chemistrysteps.com Its stability is attributed to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, which reduces the electrophilicity of the carbonyl carbon and the nucleophilicity of the nitrogen. Consequently, reactions involving the amide bond often require more forceful conditions compared to other carboxylic acid derivatives like esters or acid chlorides. libretexts.org

Oxidation and Reduction Pathways of the Amide Group

The amide functional group in N-arylalkanamides such as this compound can undergo both oxidation and reduction, leading to chemically distinct products. These transformations typically target either the carbonyl group or the C-N bond.

Oxidation Pathways:

Direct oxidation of the amide group is a challenging transformation due to its inherent stability. However, specific oxidative reactions can be achieved under certain conditions. One such pathway is oxidative N-dealkylation, which involves the cleavage of the N-alkyl or N-aryl bond. For N-aryl amides, photoinduced oxidative N-dealkylation has been reported. acs.org This process can be carried out in an alkaline environment under visible light irradiation, offering a method for cleaving the bond between the nitrogen and the phenyl ring. acs.org While direct oxidation of the amide nitrogen or carbonyl carbon is not a common pathway, these specialized methods highlight potential routes for derivatization.

Reduction Pathways:

The reduction of the amide group is a more common and synthetically useful transformation. Amides can be reduced to amines using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being the most frequently employed reagent. libretexts.orgmasterorganicchemistry.com This reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), effectively transforming the secondary amide into a secondary amine. libretexts.org

The mechanism for this reduction involves the nucleophilic addition of a hydride ion to the amide's carbonyl carbon. This is followed by the expulsion of the oxygen atom as an aluminate anion, which forms an intermediate iminium ion. This iminium ion is then rapidly reduced by another equivalent of LiAlH₄ to yield the final amine product. libretexts.orgyoutube.com This method is highly effective for a wide range of amides, including primary, secondary, and tertiary variants. masterorganicchemistry.com

Table 1: Summary of Oxidation and Reduction Reactions of the Amide Group

| Transformation | Reagent/Condition | Product Type |

|---|---|---|

| Oxidative N-Dealkylation | Photo-induced, Alkaline Environment | Secondary Amine & Aryl Fragment |

| Reduction to Amine | Lithium Aluminum Hydride (LiAlH₄) | Secondary Amine |

Nucleophilic Substitution Reactions Involving the Amide Group

Nucleophilic reactions involving the amide group of this compound can be categorized into two main types: nucleophilic acyl substitution at the carbonyl carbon and, less commonly, reactions where the amide nitrogen acts as a nucleophile.

Nucleophilic Acyl Substitution:

This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the nitrogen-containing group. The most common example of this is amide hydrolysis.

Amide Hydrolysis: Under strong acidic or basic conditions with heating, the amide bond can be cleaved. libretexts.org

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water. Subsequent proton transfer to the nitrogen atom makes it a better leaving group (an amine), which is then eliminated. libretexts.org

Base-catalyzed hydrolysis (saponification) proceeds via the attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the amide anion (a very poor leaving group). This is why harsh conditions are necessary. The resulting carboxylic acid is deprotonated under basic conditions to form a carboxylate salt.

Amide Nitrogen as a Nucleophile:

While the lone pair on the amide nitrogen is delocalized, it can still exhibit nucleophilic character in certain reactions.

N-Arylation: The amide nitrogen can act as a nucleophile in substitution reactions, such as N-arylation. This is particularly relevant in peptide chemistry where intramolecular N-arylation is used for macrocyclization. nih.gov These reactions, like the Buchwald-Hartwig or Ullmann-type couplings, typically require a transition-metal catalyst and specific conditions to proceed, as N-C(aryl) bond formation can be challenging. nih.gov

Table 2: Nucleophilic Substitution Reactions of the Amide Group

| Reaction Type | Reagent/Condition | Key Intermediate | Product(s) |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Protonated Amide | Carboxylic Acid + Ammonium Salt |

| Base-Catalyzed Hydrolysis | OH⁻, Heat | Tetrahedral Intermediate | Carboxylate Salt + Amine |

| N-Arylation (e.g., Buchwald-Hartwig) | Palladium Catalyst, Base | Organometallic Complex | N,N-Disubstituted Amide |

Structure Activity Relationship Sar and Structural Optimization Studies

Correlation of Structural Features with Biological Potency and Selectivity

The biological activity of n-(4-Acetylphenyl)hexadecanamide is intrinsically linked to its three main structural components: the hexadecanamide (B162939) (a long alkyl chain), the amide linker, and the 4-acetylphenyl group. SAR studies on related compounds, particularly N-acyl-4-aminophenols, reveal that the 4-aminophenol (B1666318) moiety is a critical determinant for antiproliferative effects against cancer cells. nih.gov The amide functionality itself is also considered important for the growth-inhibitory properties of certain analogues. nih.gov

In the broader class of benzamide (B126) derivatives, specific structural arrangements can lead to distinct biological activities. For instance, certain 4-hydroxy-furanyl-benzamide derivatives have been shown to produce effects on heart failure by interacting with M2-muscarinic receptors and nitric oxide synthase. nih.gov Similarly, studies on N-phenylrolipram derivatives have identified potent and selective inhibitors of the PDE4 isozyme, highlighting the importance of the N-aryl group in achieving high potency. nih.gov The strategic modification of these core structures allows for the fine-tuning of biological potency and selectivity, aiming to enhance desired therapeutic actions while minimizing off-target effects.

Influence of Alkyl Chain Length on Bioactivity

The length of the alkyl chain is a pivotal factor that modulates the bioactivity of N-acyl anilines and related amphiphilic compounds. Research consistently demonstrates that this feature significantly impacts a compound's physical properties, such as solubility and ability to interact with biological membranes, which in turn affects its biological potency.

Studies on a series of 4-alkylaminophenols showed that antiproliferative potency increases with longer alkyl chains. nih.gov A clear structure-activity relationship was established where compounds with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16) displayed the highest bactericidal effects against Methicillin-Resistant Staphylococcus aureus (MRSA). chemrxiv.org In contrast, derivatives with chains shorter than five carbon atoms were found to be inactive. chemrxiv.org This suggests an optimal range of lipophilicity is required for effective interaction with bacterial cell membranes.

Further research into other amphiphilic molecules showed a biphasic response to chain length, where activity increased up to a certain point (C10 or C12) and then either plateaued or decreased with longer chains (C14). nih.gov

| Compound Series | Alkyl Chain Length | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| N-Alkylmorpholine Derivatives | < C5 | Inactive against MRSA | chemrxiv.org |

| N-Alkylmorpholine Derivatives | C12 to C16 | Highest bactericidal effects | chemrxiv.org |

| 4-Alkylaminophenols | Increasing length | Enhanced antiproliferative potency | nih.gov |

| Dihydroxy Selenolane (DHS) Conjugates | C6 to C10 | Increased cytotoxicity (LDH leakage) | nih.gov |

| Dihydroxy Selenolane (DHS) Conjugates | C12 | Saturated cytotoxicity | nih.gov |

| Dihydroxy Selenolane (DHS) Conjugates | C14 | Decreased cytotoxicity | nih.gov |

| N-Alkyl-N'-(2-benzylphenyl)ureas | Long chains | Effective gelators for polar solvents | nih.gov |

| N-Alkyl-N'-(2-benzylphenyl)ureas | Short chains | Effective gelators for non-polar solvents | nih.gov |

Role of the Acetylphenyl Moiety in Receptor Binding and Enzyme Inhibition

The mechanism of action for this compound involves facilitating the transport of fatty acids into mitochondria, a process essential for energy production via β-oxidation. This suggests the molecule interacts with specific transport proteins and enzymes involved in this pathway. The acetylphenyl portion of the molecule likely plays a significant role in the specificity of this binding. In related structures, such as N-phenyl derivatives, the aryl group is fundamental for achieving potent inhibition of enzymes like phosphodiesterase 4 (PDE4). nih.gov The substitution pattern on the phenyl ring is critical for selectivity and potency, indicating that the acetyl group's position and electronic nature on the phenyl ring of this compound are similarly vital for its specific biological function.

Exploration of Analogues with Enhanced Pharmacological Profiles

The search for compounds with improved therapeutic properties frequently involves the synthesis and evaluation of analogues based on a lead structure. For compounds related to this compound, extensive research has been conducted to create derivatives with enhanced potency, selectivity, or improved safety profiles.

One notable example is the development of analogues of Fenretinide (4-HPR), an aminophenol derivative. nih.gov Recognizing that the 4-aminophenol moiety was key to its anticancer activity, researchers developed structurally simplified variants like p-dodecylaminophenol (p-DDAP), which demonstrated potent antiproliferative effects against a range of cancers with no observed toxicity. nih.gov Further modifications, such as introducing a terminal carboxylic acid to the alkyl chain of p-acylaminophenols, were found to enhance growth inhibitory potencies, demonstrating a successful strategy for pharmacological enhancement. nih.gov

In other research, molecular hybridization has been used to develop novel antibiotics. By combining 4-aminoquinoline (B48711) with other "warheads" like isatin, researchers have created hybrids with significant antimicrobial effects, including activity against multidrug-resistant (MDR) bacterial strains. nih.govmdpi.com Similarly, structural analogues of the anti-inflammatory drug piroxicam (B610120) were created by altering the core benzothiazine structure, leading to compounds with significantly increased analgesic activity. mdpi.com These examples underscore the power of structural optimization in medicinal chemistry to develop new agents with superior pharmacological profiles.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of n-(4-Acetylphenyl)hexadecanamide.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometry and reactivity of molecules. In studies of molecules similar to this compound, DFT calculations, often using the B3LYP functional with a 6-31G** basis set, have been employed to analyze their electronic and physicochemical properties. nih.gov These calculations provide a basis for understanding the molecule's stability and reactivity. The optimized molecular structure can be compared with experimental data if available. researchgate.net

DFT allows for the calculation of various molecular properties that are crucial for understanding the behavior of this compound. These properties include the distribution of electron density, which is fundamental to its chemical interactions.

| Computational Method | Basis Set | Key Applications |

| Density Functional Theory (DFT) | 6-31G | Optimization of molecular geometry, calculation of electronic properties, prediction of reactivity. nih.gov |

| Hartree-Fock (HF) | 6-31G | Comparative analysis of electronic structure. researchgate.net |

Frontier Molecular Orbital (HOMO/LUMO) analysis is critical for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher reactivity. nih.gov For related compounds, a small HOMO-LUMO energy gap has been shown to indicate that charge transfer occurs within the molecule, signifying its reactive nature. nih.gov

The HOMO-LUMO gap is instrumental in determining molecular properties such as global hardness, chemical potential, and global electrophilicity index, which further characterize the molecule's reactivity.

| Parameter | Significance |

| HOMO Energy | Related to the molecule's ability to donate electrons. |

| LUMO Energy | Related to the molecule's ability to accept electrons. |

| HOMO-LUMO Energy Gap | A smaller gap indicates higher chemical reactivity and lower kinetic stability. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values on the electron density surface. researchgate.net Regions of negative potential (typically colored red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. nih.govresearchgate.net

For this compound, the oxygen atom of the acetyl group and the amide group would be expected to be regions of high electron density (negative potential), making them likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the amide group would exhibit positive potential. researchgate.net This analysis is crucial for understanding non-covalent interactions, which are vital for ligand-receptor binding. researchgate.net

| Color | Potential | Interpretation |

| Red | Most Negative | Electron-rich, preferred site for electrophilic attack. nih.gov |

| Yellow/Green | Intermediate | Neutral or moderately electron-rich regions. nih.gov |

| Blue | Most Positive | Electron-poor, preferred site for nucleophilic attack. nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is widely used in drug design to understand the interactions between a drug candidate and its biological target. For this compound, molecular docking could be used to investigate its binding affinity and mode of interaction with enzymes like cyclooxygenase-2 (COX-2), a common target for anti-inflammatory drugs.

A hypothetical docking study could utilize software like AutoDock Vina. The process would involve preparing the 3D structures of both this compound and the target protein (e.g., from the Protein Data Bank, PDB ID: 3LN1). The simulation would then explore various binding poses and score them based on their predicted binding energy. The results would highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular Dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. Following a molecular docking study, an MD simulation can be performed to assess the stability of the predicted binding pose of this compound within its target's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be developed to predict the activity of new compounds based on their molecular descriptors.

For a series of N-acylphenylamides including this compound, a QSAR study could be conducted to correlate their anti-inflammatory activity with various molecular descriptors. These descriptors could include physicochemical properties like logP (lipophilicity), polar surface area, and the length of the acyl chain. By establishing a mathematical model, the anti-inflammatory potency of other, similar compounds could be predicted, thus guiding the synthesis of more effective analogues.

Descriptor Calculation and Selection

In the field of Quantitative Structure-Activity Relationship (QSAR) modeling, molecular descriptors are crucial for developing predictive models. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a range of descriptors can be calculated to characterize its topology, geometry, and electronic features.

The process begins with the generation of a 2D or 3D representation of the molecule. Software packages are then used to calculate numerous descriptors. Common two-dimensional descriptors include molecular weight, counts of specific atom types, rotatable bonds, and topological indices. nih.gov Three-dimensional descriptors, which require a conformational model, can describe the molecule's shape, volume, and surface area.

Key predicted descriptors for this compound highlight its structural characteristics. The presence of a long alkyl chain and a hydrogen-bonding-capable acetyl group are significant features captured by these descriptors. For instance, the number of rotatable bonds is an important indicator of molecular flexibility.

The selection of descriptors is a critical step in building a robust QSAR model. researchgate.net A large number of calculated descriptors can lead to overfitting. Therefore, feature selection techniques are employed to identify the most relevant descriptors that correlate with the biological activity of interest, ensuring the model is both predictive and interpretable. researchgate.net

Table 1: Predicted Physicochemical Properties of this compound This interactive table provides calculated molecular descriptors that are foundational for computational modeling.

| Descriptor | Value | Reference |

|---|---|---|

| Molecular Weight | ~403.6 g/mol | |

| miLogP | ~7.2 | |

| Rotatable Bonds | 17 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

Machine Learning Applications in QSAR

Machine learning (ML) has become a powerful tool in QSAR studies, capable of handling large datasets and modeling complex, non-linear relationships between chemical structures and biological activities. meilerlab.org Various ML algorithms can be applied to datasets containing compounds like this compound to classify them or predict their potency. meilerlab.orgnih.gov

Commonly used machine learning techniques in QSAR include:

Artificial Neural Networks (ANN): These are computational models inspired by the structure of biological neural networks and are effective for capturing non-linear patterns in data. meilerlab.org

Support Vector Machines (SVM): SVMs are powerful for classification tasks, such as distinguishing active from inactive compounds, by finding an optimal hyperplane that separates the data points. meilerlab.org

Random Forest (RF) and Decision Trees (DT): These methods build a multitude of decision trees and output the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. meilerlab.orgresearchgate.net They are known for their robustness and ability to handle large numbers of descriptors. researchgate.net

The application of these ML methods to a set of molecules including this compound would involve training a model on a dataset of compounds with known activities. nih.gov This trained model could then be used to predict the activity of new or untested compounds, accelerating the process of drug discovery and development. nih.gov The ultimate goal is to create robust and predictive models that can accurately forecast the biological effects of molecules based on their structural features. researchgate.netnih.gov

Intermolecular Interaction Analysis

Understanding the intermolecular interactions of this compound is key to comprehending its solid-state properties and how it interacts with biological targets. Techniques like Hirshfeld surface analysis provide detailed insights into these non-covalent interactions. nih.govuky.edu

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular contacts in a crystal lattice. nih.govnih.gov The surface is generated by partitioning the crystal electron density into molecular fragments. The distances from the surface to the nearest nucleus inside and outside the surface are denoted as dᵢ and dₑ, respectively. These are then used to create a normalized contact distance (dₙₒᵣₘ), which highlights regions of significant intermolecular contact. nih.gov

For molecules containing similar functional groups, such as an acetylphenyl moiety, analysis reveals the dominant role of specific interactions in crystal packing. researchgate.net The primary interactions governing the crystal structure of compounds like this compound would include:

Hydrogen Bonding: The amide group (-NH-C=O) is a classic hydrogen bond donor (N-H) and acceptor (C=O). The acetyl group's carbonyl oxygen also acts as a hydrogen bond acceptor. researchgate.net Strong N-H···O hydrogen bonds are expected to be a major stabilizing force, often forming chain or dimer motifs that dictate the crystal packing. researchgate.net

Other Weak Interactions: Contacts such as C-H···O and C-H···π interactions also play a role in the stabilization of the crystal structure. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of each type of intermolecular contact. For related structures, H···H interactions often account for the largest portion of the surface, followed by O···H/H···O and C···H/H···C contacts. nih.govnih.gov Red spots on the dₙₒᵣₘ surface indicate close contacts, which correspond to the strongest intermolecular interactions like hydrogen bonds. nih.gov

Table 2: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis This interactive table shows typical percentage contributions of various intermolecular interactions for compounds with similar functional groups, as determined by Hirshfeld surface analysis.

| Interaction Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 47.6% | nih.gov |

| O···H/H···O | 19.7% | nih.gov |

| C···H/H···C | 12.5% | nih.gov |

| N···H/H···N | 11.6% | nih.gov |

| S···H/H···S | 6.4% | nih.gov |

| Other | < 1.0% each | nih.gov |

Compound Index

常见问题

Q. What are the standard synthetic routes for N-(4-Acetylphenyl)hexadecanamide, and how can purity be optimized?

this compound can be synthesized via acylation of 4-aminoacetophenone with hexadecanoyl chloride. A typical method involves:

- Dissolving 4-aminoacetophenone in glacial acetic acid under stirring.

- Dropwise addition of hexadecanoyl chloride (1.1–1.2 molar equivalents) at 0–5°C to minimize side reactions.

- Neutralization with sodium acetate to precipitate the crude product, followed by recrystallization from ethanol or acetonitrile for purity >95% .

- Purity optimization: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or repeated recrystallization. Monitor by TLC and confirm via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H NMR (CDCl₃) identifies acetyl (δ 2.5–2.7 ppm) and amide (δ 7.5–8.0 ppm) protons. ¹³C NMR confirms the hexadecanoyl chain (δ 25–35 ppm for CH₂ groups) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 430.4 (C₂₄H₃₉NO₂⁺). Fragmentation patterns validate the acyl group .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Q. How does the compound’s stability vary under different experimental storage conditions?

- Short-term stability : Store at 4°C in airtight, light-protected vials for <1 month.

- Long-term stability : Lyophilize and store at -20°C under argon to prevent oxidation or hydrolysis. Stability studies show >90% integrity after 6 months under these conditions .

- Avoid aqueous solutions at pH <5 or >8, as the amide bond hydrolyzes rapidly .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Contradictions often arise from assay conditions:

- Enzyme inhibition assays : Standardize substrate concentrations (e.g., COX-2 inhibition assays using 10 µM arachidonic acid) and pre-incubation times (15–30 min) to reduce variability .

- Cell-based assays : Control for membrane permeability (use 0.1% DMSO as vehicle) and serum protein binding (perform dose-response in serum-free media) .

- Statistical validation : Use ≥3 biological replicates and report IC₅₀ values with 95% confidence intervals .

Q. What experimental designs are recommended to elucidate the mechanism of action in pharmacological studies?

- Target identification : Employ affinity chromatography with immobilized this compound to pull down binding proteins from cell lysates. Validate hits via Western blot .

- Pathway analysis : Use RNA-seq or phosphoproteomics to identify downstream signaling pathways (e.g., NF-κB or MAPK) in treated vs. untreated cells .

- In vivo models : Test efficacy in inflammatory pain models (e.g., carrageenan-induced edema) with dose titration (10–100 mg/kg) and COX-2 knockout controls .

Q. How can biomolecular interaction studies (e.g., with enzymes or receptors) be methodologically structured?

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., COX-2) on a CM5 chip. Inject this compound (0.1–100 µM) to calculate kinetic constants (kₐ, k𝒹) .

- Isothermal Titration Calorimetry (ITC) : Titrate the compound (20 µM) into a protein solution (2 µM) to measure binding enthalpy (ΔH) and stoichiometry .

- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 3LN1). Validate key residues (e.g., Arg120, Tyr355) via mutagenesis .

Q. What strategies enable comparative analysis between this compound and structural analogs?

- QSAR modeling : Correlate chain length (C12–C18) with anti-inflammatory activity using descriptors like logP and polar surface area .

- In vitro benchmarking : Compare IC₅₀ values against shorter-chain analogs (e.g., N-(4-Acetylphenyl)octanamide) in COX-1/COX-2 inhibition assays .

- Thermodynamic solubility : Measure in PBS (pH 7.4) and octanol/water partitions to assess bioavailability differences .

Q. Key Considerations for Methodological Rigor

- Negative controls : Include acylated inactive analogs (e.g., this compound methyl ester) to confirm specificity .

- Batch consistency : Characterize multiple synthesis batches via DSC (melting point ±1°C) and XRD (crystalline form) .

- Ethical reporting : Disclose solvent residuals (e.g., <0.1% acetic acid) and cytotoxicity thresholds (e.g., CC₅₀ > 100 µM in HepG2 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。